

# 3-Oxododecanoate: Technical Guide to Discovery, Synthesis, and Biological Function

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## Compound of Interest

Compound Name: 3-Oxododecanoate

Cat. No.: B1238196

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## Part 1: Chemical Identity & Significance

**3-Oxododecanoate** (also known as 3-oxododecanoic acid or [ngcontent-ng-c2307461527="" \\_ngghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

-ketolauric acid) is a medium-chain fatty acid derivative characterized by a ketone group at the -carbon position. While structurally simple, its biological utility is bifurcated into two distinct domains:

- **Bacterial Signaling:** It serves as the specific acyl-chain determinant of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the primary autoinducer of virulence in *Pseudomonas aeruginosa*.
- **Mammalian Metabolism:** It appears as a metabolic intermediate in mitochondrial fatty acid -oxidation and, more recently, has been identified as a circulating biomarker for mitochondrial stress and viral infection susceptibility.

## Physicochemical Profile

Property	Data
IUPAC Name	3-Oxododecanoic acid
Formula	
Molecular Weight	214.30 g/mol
pKa	~4.44 (Carboxyl), ~10 (Enol)
Solubility	Low in water; Soluble in DMSO, Methanol, Chloroform
Key Functional Group	-Keto moiety (highly susceptible to decarboxylation)

## Part 2: History & Discovery Timeline

The discovery of **3-Oxododecanoate** is not a singular event but a convergence of fatty acid biochemistry and microbiology.

### Phase I: The Metabolic Era (1904–1960s)

Initially, **3-oxododecanoate** was understood solely as a transient intermediate in the

-oxidation of lauric acid. Following Franz Knoop's deduction of

-oxidation (1904) and Feodor Lynen's isolation of the enzymatic machinery, 3-keto acids were recognized as unstable intermediates that are rapidly cleaved by thiolase. It held little distinct value outside of this metabolic flux.

### Phase II: The Pseudomonas Breakthrough (1990s)

The molecule achieved prominence with the decoding of the *Pseudomonas aeruginosa* quorum sensing (QS) network.

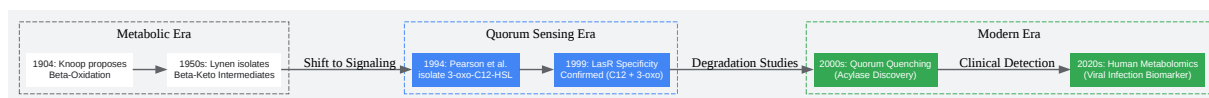
- 1994 (Pearson et al.): The seminal isolation of the *P. aeruginosa* autoinducer identified it as N-(3-oxododecanoyl)-L-homoserine lactone.

- Significance: This discovery proved that the 3-oxo-C12 chain was not generic; the specific length (C12) and the oxidation state (3-oxo) were absolute requirements for binding the LasR transcriptional regulator. Without the 3-oxo group (i.e., dodecanoyl-HSL), the molecule fails to activate virulence genes efficiently.

## Phase III: Quorum Quenching & Mammalian Metabolomics (2000s–Present)

- Quorum Quenching: Researchers isolated "acylases" (e.g., from *Ralstonia*, *Actinoplanes*) that cleave the amide bond of the autoinducer, releasing **3-oxododecanoate** and homoserine lactone. This identified the free acid as a "deactivated" signal product.
- Mammalian Biomarker: Modern metabolomics (LC-MS) has detected elevated free **3-oxododecanoate** in human plasma during states of high oxidative stress, high-fat diets, and viral infections (e.g., COVID-19, Influenza), likely reflecting mitochondrial overload or incomplete

-oxidation.



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Figure 1: Historical trajectory of **3-Oxododecanoate** from metabolic intermediate to signaling component and biomarker.[1][2]

## Part 3: Biosynthesis & Signaling Pathways[2]

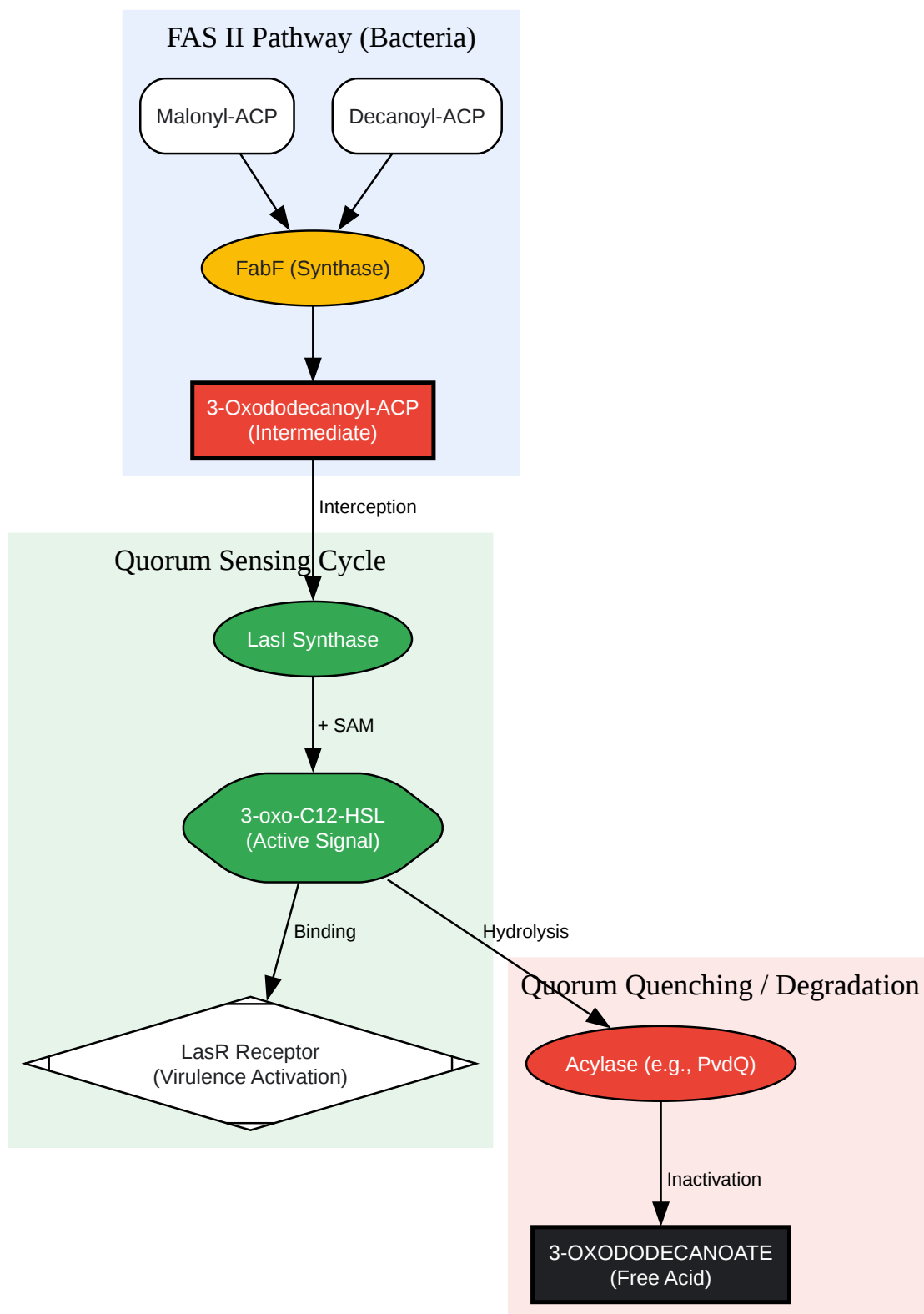
### Bacterial Biosynthesis (FAS II Pathway)

In bacteria, the **3-oxododecanoate** moiety is synthesized via the Type II Fatty Acid Synthesis (FAS II) pathway.[3]

- Enzymes: FabH (initiation) and FabF (elongation).
- Mechanism: Malonyl-ACP is condensed with a growing acyl chain. For the specific C12 length, the 3-oxo-acyl-ACP intermediate is intercepted by the autoinducer synthase LasI before it can be reduced by FabG.
- Coupling: LasI couples the 3-oxododecanoyl-ACP directly to S-adenosylmethionine (SAM) to form the active lactone.

## Quorum Quenching (Degradation)

The free acid **3-oxododecanoate** accumulates when "Quorum Quenching" acylases (e.g., PvdQ, QuiP) hydrolyze the amide bond of the active signal to shut down virulence.



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Figure 2: The biosynthetic interception of **3-oxododecanoate** for signaling and its subsequent release by quorum quenching enzymes.

## Part 4: Chemical Synthesis Protocol

For research purposes, isolating the free acid from bacteria is inefficient. Chemical synthesis via Meldrum's Acid is the gold standard due to its mild conditions, preventing the decarboxylation of the sensitive

-keto group.

### Protocol: Meldrum's Acid Acylation

Objective: Synthesis of Ethyl **3-oxododecanoate** (Precursor) or Free Acid.

- Reagents:
  - Decanoic acid (C10 precursor)[2]
  - Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
  - DCC (Dicyclohexylcarbodiimide) & DMAP (Catalyst)[4]
  - Ethanol (for ester) or dilute acid (for free acid hydrolysis).
- Step-by-Step Methodology:
  - Activation: Dissolve Decanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add DCC (1.1 eq) and DMAP (1.1 eq) at 0°C. Stir for 30 min.
  - Coupling: Add Meldrum's acid (1.0 eq). The activated acid couples to form the Acyl-Meldrum's Acid intermediate.[4]
  - Alcoholysis (Ring Opening):
    - For Ethyl Ester: Reflux the intermediate in Ethanol. The Meldrum's ring opens and decarboxylates, yielding Ethyl **3-oxododecanoate**.

- For Free Acid: Careful hydrolysis is required, though the ester is more stable for storage.
- Purification: Flash chromatography (Hexane/Ethyl Acetate).
- Validation:
  - NMR (  
  
H): Look for the characteristic  
  
-methylene protons (singlet at ~3.4 ppm) flanked by the ketone and ester/acid groups.
  - MS: Molecular ion  
  
at m/z 213.

## Part 5: Detection & Quantification (LC-MS/MS)

In biological matrices (plasma, culture supernatant), **3-oxododecanoate** is present at trace levels.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Mode: Negative Ion Electrospray (ESI-).

Parameter	Setting / Value
Column	C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 $\mu$ m)
Mobile Phase A	Water + 0.1% Formic Acid (or Ammonium Acetate for pH > 4)
Mobile Phase B	Acetonitrile / Methanol
Precursor Ion	m/z 213.15
Product Ions (MRM)	m/z 59 (Acetate fragment), m/z 169 (Loss of )
Internal Standard	-3-oxododecanoic acid or similar medium-chain keto acid

Note on Stability: Samples must be processed cold.

-keto acids are prone to spontaneous decarboxylation to form 2-undecanone (methyl ketone) if heated or left in acidic conditions.

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